molecular formula C36H77N3 B13768046 1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]- CAS No. 69868-16-2

1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-

Cat. No.: B13768046
CAS No.: 69868-16-2
M. Wt: 552.0 g/mol
InChI Key: YXOUIZKURYAMLM-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N,N’-trioctyl-N’-[2-(octylamino)ethyl]- is a complex organic compound with a unique structure that includes multiple octyl groups attached to an ethylenediamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N,N’-trioctyl-N’-[2-(octylamino)ethyl]- typically involves the reaction of ethylenediamine with octylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N,N’-trioctyl-N’-[2-(octylamino)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The octyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,2-Ethanediamine, N,N,N’-trioctyl-N’-[2-(octylamino)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

    Biology: Employed in the study of enzyme interactions and as a component in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N,N’-trioctyl-N’-[2-(octylamino)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N,N’-triethyl-: A similar compound with ethyl groups instead of octyl groups.

    1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Contains methyl groups and exhibits different chemical properties.

Uniqueness

1,2-Ethanediamine, N,N,N’-trioctyl-N’-[2-(octylamino)ethyl]- is unique due to its long octyl chains, which impart distinct hydrophobic characteristics. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and emulsifiers.

Properties

CAS No.

69868-16-2

Molecular Formula

C36H77N3

Molecular Weight

552.0 g/mol

IUPAC Name

N'-[2-(dioctylamino)ethyl]-N,N'-dioctylethane-1,2-diamine

InChI

InChI=1S/C36H77N3/c1-5-9-13-17-21-25-29-37-30-34-39(33-28-24-20-16-12-8-4)36-35-38(31-26-22-18-14-10-6-2)32-27-23-19-15-11-7-3/h37H,5-36H2,1-4H3

InChI Key

YXOUIZKURYAMLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCN(CCCCCCCC)CCN(CCCCCCCC)CCCCCCCC

Origin of Product

United States

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